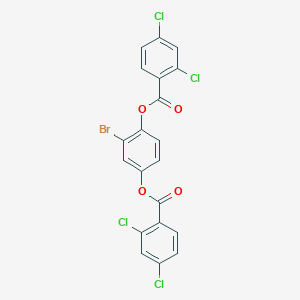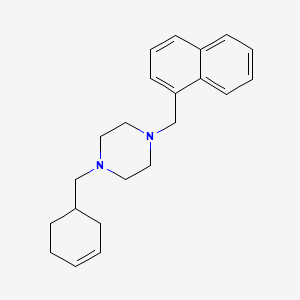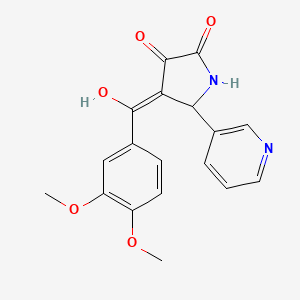![molecular formula C15H13Br2N3O2 B10885405 (2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide](/img/structure/B10885405.png)
(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring benzyloxy and dibromobenzylidene groups, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)-3,5-dibromobenzaldehyde and hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-[4-(benzyloxy)-3,5-dichlorobenzylidene]hydrazinecarboxamide
- (2E)-2-[4-(benzyloxy)-3,5-difluorobenzylidene]hydrazinecarboxamide
- (2E)-2-[4-(benzyloxy)-3,5-dimethylbenzylidene]hydrazinecarboxamide
Uniqueness
Compared to its analogs, (2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide is unique due to the presence of dibromo groups, which impart distinct chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, potentially leading to different pharmacokinetic properties.
Propriétés
Formule moléculaire |
C15H13Br2N3O2 |
|---|---|
Poids moléculaire |
427.09 g/mol |
Nom IUPAC |
[(E)-(3,5-dibromo-4-phenylmethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H13Br2N3O2/c16-12-6-11(8-19-20-15(18)21)7-13(17)14(12)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,21)/b19-8+ |
Clé InChI |
ZHXWZNDALQEHOE-UFWORHAWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=N/NC(=O)N)Br |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=NNC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885363.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10885370.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885382.png)
![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)

![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10885394.png)

![2-[(2E)-2-{4-[(2-fluorobenzyl)oxy]benzylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10885402.png)
